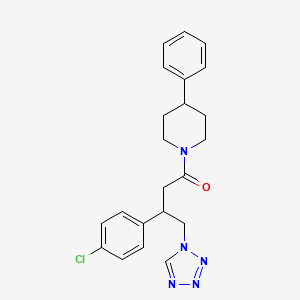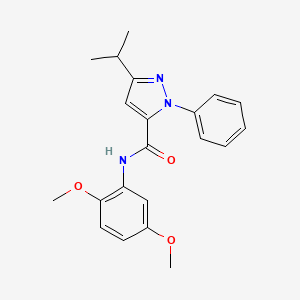![molecular formula C23H24N4O2 B12177995 N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12177995.png)
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that features both indole and beta-carboline moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The beta-carboline moiety can be synthesized via Pictet-Spengler condensation, which involves the reaction of tryptamine with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing these synthetic routes for higher yields and purity. This can include the use of automated synthesizers and continuous flow reactors to ensure consistent reaction conditions and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst
Substitution: Halogens, nitro groups under electrophilic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated derivatives .
Aplicaciones Científicas De Investigación
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The indole and beta-carboline moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes like cell proliferation, apoptosis, and neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Beta-Carboline Derivatives: Harmine and harmaline, which share the beta-carboline structure.
Uniqueness
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to the combination of both indole and beta-carboline moieties in a single molecule. This dual structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
Propiedades
Fórmula molecular |
C23H24N4O2 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c28-22(27-14-10-16-5-1-4-8-21(16)27)9-12-24-23(29)26-13-11-18-17-6-2-3-7-19(17)25-20(18)15-26/h1-8,25H,9-15H2,(H,24,29) |
Clave InChI |
QCQPQCRVWSKQDV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC=CC=C21)C(=O)CCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-cyclohexyl-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B12177928.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12177937.png)
![6-chloro-7-methyl-4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12177941.png)
![3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12177945.png)
![3-fluoro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12177946.png)

![2-{4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl}ethanol](/img/structure/B12177954.png)




![N-(3,5-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12178006.png)
